![molecular formula C12H10Cl2O4 B1311190 Ethyl 4-(3,4-dichlorophenyl)-2,4-dioxobutanoate CAS No. 93618-67-8](/img/structure/B1311190.png)
Ethyl 4-(3,4-dichlorophenyl)-2,4-dioxobutanoate
Overview
Description
Ethyl 4-(3,4-dichlorophenyl)-2,4-dioxobutanoate is a chemical compound with the molecular formula C12H10Cl2O4 . It is related to ethyl (3,4-dichlorophenyl)(hexylamino)acetate hydrochloride and 3,4-Dichlorophenylhydrazine .
Molecular Structure Analysis
The molecular structure of Ethyl 4-(3,4-dichlorophenyl)-2,4-dioxobutanoate includes a dichlorophenyl group and a dioxobutanoate group . The compound has a molecular weight of 289.11 g/mol . Computational studies on similar molecules suggest that the presence of the dichlorophenyl group can significantly influence the molecular structure and vibrational spectra .Physical And Chemical Properties Analysis
Ethyl 4-(3,4-dichlorophenyl)-2,4-dioxobutanoate has a molecular weight of 289.11 g/mol, and its molecular formula is C12H10Cl2O4 . It has a complexity of 343 and a topological polar surface area of 60.4 Ų .Scientific Research Applications
Chemical Synthesis
- Ethyl 4-aryl-2,4-dioxobutanoates are used in the stereoselective synthesis of cyclobutene derivatives, which can produce highly electron-deficient 1,3-dienes (Yavari & Samzadeh‐Kermani, 1998).
- This compound also plays a role in the formation of ethyl 5-amino-4,6-dicyanobiphenyl-3-carboxylate derivatives, demonstrating its utility in creating diverse chemical structures (Moloudi et al., 2018).
Synthesis of Pyrazole Derivatives
- Ethyl 4-(3,4-dichlorophenyl)-2,4-dioxobutanoate is used in the synthesis of ethyl 4-(isoxazol-4-yl)-2,4-dioxobutanoates, contributing to the creation of pyrazole derivatives (Obydennov et al., 2017).
Advanced Oxidation Processes
- The compound is involved in the degradation studies of 2,4-dichlorophenoxyacetic acid, particularly in processes like Fe3+/H2O2 and Fe3+/H2O2/UV, which are relevant in wastewater treatment and environmental chemistry (Sun & Pignatello, 1993).
Pharmaceutical and Medicinal Chemistry
- It is used in the synthesis of various pharmaceutical intermediates, such as in the creation of antiobesity agent rimonabant (Zhi-hui, 2007).
properties
IUPAC Name |
ethyl 4-(3,4-dichlorophenyl)-2,4-dioxobutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2O4/c1-2-18-12(17)11(16)6-10(15)7-3-4-8(13)9(14)5-7/h3-5H,2,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGKHGIRYXQBVSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)CC(=O)C1=CC(=C(C=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90434274 | |
Record name | ethyl 4-(3,4-dichlorophenyl)-2,4-dioxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90434274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(3,4-dichlorophenyl)-2,4-dioxobutanoate | |
CAS RN |
93618-67-8 | |
Record name | ethyl 4-(3,4-dichlorophenyl)-2,4-dioxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90434274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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